molecular formula C9H14N2O B15247457 (4-Ethyl-2-methoxyphenyl)hydrazine

(4-Ethyl-2-methoxyphenyl)hydrazine

Cat. No.: B15247457
M. Wt: 166.22 g/mol
InChI Key: BMXKWZAEXOEJPR-UHFFFAOYSA-N
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Description

(4-Ethyl-2-methoxyphenyl)hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-2-methoxyphenyl)hydrazine typically involves the reaction of 4-ethyl-2-methoxyaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction can be represented as follows:

4-Ethyl-2-methoxyaniline+Hydrazine hydrateThis compound\text{4-Ethyl-2-methoxyaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 4-Ethyl-2-methoxyaniline+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Ethyl-2-methoxyphenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzenes.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: Azobenzenes

    Reduction: Amines

    Substitution: Substituted hydrazines

Scientific Research Applications

(4-Ethyl-2-methoxyphenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Ethyl-2-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

  • (4-Methoxyphenyl)hydrazine
  • (4-Ethylphenyl)hydrazine
  • (4-Methoxy-2-methylphenyl)hydrazine

Comparison: (4-Ethyl-2-methoxyphenyl)hydrazine is unique due to the presence of both ethyl and methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar hydrazines.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(4-ethyl-2-methoxyphenyl)hydrazine

InChI

InChI=1S/C9H14N2O/c1-3-7-4-5-8(11-10)9(6-7)12-2/h4-6,11H,3,10H2,1-2H3

InChI Key

BMXKWZAEXOEJPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NN)OC

Origin of Product

United States

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